Tovinontrine

説明

Overview of Cyclic Nucleotide Phosphodiesterases (PDEs) in Cellular Regulation

Cellular function is intricately modulated by second messengers, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The intracellular concentrations and effects of these messengers are tightly controlled by a balance between their synthesis by cyclases and their degradation by a superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). ahajournals.orgnih.govresearchgate.net By hydrolyzing the phosphodiester bond in cAMP and/or cGMP, PDEs terminate their signaling cascades. researchgate.net

The PDE superfamily is extensive, comprising 11 distinct families (PDE1-PDE11) encoded by 21 genes. ahajournals.orgnih.gov These families are categorized based on sequence homology, substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), and regulatory properties. nih.govcpn.or.kr The diversity of the PDE family, which includes numerous isoforms and splice variants, allows for precise, localized control over cyclic nucleotide signaling within specific cells and subcellular compartments. nih.govgrc.org This specificity has made PDEs attractive targets for therapeutic intervention in a wide range of diseases. nih.govgrc.org For instance, the selective inhibition of specific PDEs is a therapeutic strategy employed for conditions ranging from erectile dysfunction to pulmonary hypertension. nih.gov

Specific Role of PDE9 in cGMP Homeostasis and its Cellular Distribution

Phosphodiesterase 9 (PDE9) is a cGMP-specific enzyme, notable for having the highest affinity for cGMP among all PDE families. researchgate.netjacc.orgjacc.org A key feature of PDE9 is its preferential hydrolysis of cGMP generated by the natriuretic peptide (NP) signaling pathway, as opposed to the cGMP produced via the nitric oxide (NO) pathway, which is primarily regulated by PDE5. jacc.orgnih.govgoogle.com This distinction is crucial, as it allows for the specific modulation of the NP-cGMP axis.

PDE9 is expressed in various tissues throughout the body, with notable concentrations in the brain (particularly the hippocampus and cortex), kidney, and cardiovascular system, including cardiac myocytes. cpn.or.krnih.govfrontiersin.org In cardiac myocytes, PDE9 is localized differently than PDE5, suggesting distinct functional roles in regulating intracellular cGMP pools. nih.gov Research has shown that PDE9 expression and activity are significantly upregulated in pathological conditions such as cardiac hypertrophy and heart failure, pointing to its involvement in the pathophysiology of these diseases. jacc.orgnih.govfrontiersin.org

Fundamental Physiological Roles and Pathophysiological Dysregulation of cGMP Signaling

Cyclic GMP is a vital second messenger that mediates a broad spectrum of physiological processes. nih.gov Its functions include the relaxation of smooth muscle tissue, leading to vasodilation and increased blood flow, the regulation of ion channel conductance, and the inhibition of platelet aggregation. wikipedia.orgphysiology.org In the central nervous system, cGMP signaling is integral to synaptic plasticity, neurogenesis, and memory formation. wikipedia.orgresearchgate.net It also plays a role in cellular proliferation, differentiation, and apoptosis. researchgate.net

Dysregulation of the cGMP signaling cascade is implicated in numerous disease states. nih.gov In the cardiovascular system, impaired cGMP signaling contributes to hypertension, atherosclerosis, and the progression of heart failure. frontiersin.orgnih.govahajournals.org For example, conditions of cardiac stress and failure are often associated with a blunted response to natriuretic peptides, partly due to the increased degradation of cGMP by upregulated PDEs like PDE9. jacc.orgfrontiersin.org Similarly, deficits in cGMP-mediated signaling in the brain are linked to neurodegenerative disorders and cognitive impairment. researchgate.netresearchgate.net

Rationale for PDE9 Inhibition as a Mechanistic Research Paradigm

The specific role of PDE9 in degrading NP-stimulated cGMP and its upregulation in disease states provide a strong rationale for its inhibition as a research and therapeutic strategy. frontiersin.orghra.nhs.uk By selectively blocking PDE9, it is hypothesized that intracellular cGMP levels can be augmented, thereby enhancing the beneficial effects of the NP signaling pathway. biospace.com These effects are particularly relevant in conditions where this pathway is compromised, such as in heart failure. jacc.org

Inhibition of PDE9 is being explored to restore cardioprotective cGMP signaling, aiming to reduce cardiac hypertrophy, improve cardiac function, and exert beneficial effects on the vasculature and kidneys. jacc.orgfirstwordpharma.com In neuroscience, PDE9 inhibition is investigated as a means to enhance cGMP levels in the brain to potentially improve cognitive function and address deficits associated with neurodegenerative diseases. researchgate.netmdpi.com The development of selective PDE9 inhibitors like Tovinontrine provides a valuable chemical tool to probe these cGMP-dependent pathways and evaluate their therapeutic potential. hra.nhs.ukbiospace.com

This compound (IMR-687) Research and Findings

This compound, also known by the development codes IMR-687 and CRD-750, is a potent and highly selective small-molecule inhibitor of PDE9. biospace.com Its primary mechanism of action is to block the PDE9 enzyme, thereby increasing intracellular levels of cGMP. biospace.com

Initial Investigations in Hemoglobinopathies

This compound was initially developed for the treatment of genetic hemoglobin disorders, specifically sickle cell disease (SCD) and beta-thalassemia. globalgenes.orgsicklecellanemianews.com The therapeutic hypothesis was that by increasing cGMP, this compound could induce the production of fetal hemoglobin (HbF), which can interfere with the sickling process of red blood cells, and exert other beneficial effects on vascular biology. biospace.commedcitynews.com

Phase 2b clinical trials, the Ardent trial for SCD and the Forte trial for beta-thalassemia, were conducted to evaluate this potential. biospace.comsicklecellanemianews.com However, in April 2022, it was announced that both trials were being discontinued. globalgenes.org Interim analyses revealed that this compound did not achieve its primary endpoints. biospace.com

| Trial Name | Condition | Primary Endpoint | Key Findings | Status |

| Ardent (Phase 2b) | Sickle Cell Disease (SCD) | Annualized rate of vaso-occlusive crises (VOCs) | No significant difference in the median annualized VOC rate was observed between the high-dose this compound group and the placebo group. biospace.comglobalgenes.orgsicklecellanemianews.com | Discontinued globalgenes.org |

| Forte (Phase 2b) | Beta-Thalassemia | Reduction in transfusion burden (for transfusion-dependent patients) | No meaningful benefit was observed in reducing transfusion burden or improving most disease-related biomarkers compared to placebo. biospace.comglobalgenes.orgmedcitynews.com | Discontinued globalgenes.org |

Pivot to Cardiovascular Indications

Following the disappointing results in hemoglobinopathies, the development focus for this compound shifted to cardiovascular disease, specifically heart failure with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF). globalgenes.orgclinicaltrials.eu This strategic pivot was supported by preclinical data from mouse models of HFpEF, which demonstrated that selective PDE9 inhibition with this compound could prevent and treat cardiac hypertrophy and renal dysfunction without significantly altering heart rate or blood pressure. firstwordpharma.com

As of early 2024, this compound is under investigation in Phase 2 clinical trials for heart failure. These studies aim to assess the safety and efficacy of the compound, primarily by measuring changes in cardiac biomarkers. hra.nhs.ukclinicaltrial.be

| Trial Name/Identifier | Condition | Primary Endpoint | Status |

| Cycle-2-PEF (NCT06215586) | Chronic Heart Failure with Preserved Ejection Fraction (HFpEF) | Change in NT-proBNP blood levels over 12 weeks compared to placebo. hra.nhs.uk | Recruiting |

| Phase 2 Trial | Chronic Heart Failure with Reduced Ejection Fraction (HFrEF) | Evaluate the safety and effectiveness of this compound compared to placebo to lower NT-proBNP. clinicaltrial.be | Recruiting |

The ongoing research seeks to determine if the cGMP-enhancing mechanism of this compound can translate into clinical benefits for patients with heart failure, a condition where the NP-cGMP pathway is known to be impaired. jacc.orgfrontiersin.org

特性

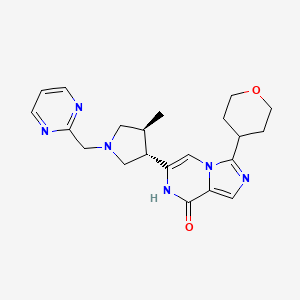

IUPAC Name |

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGNPYYVGANHRJ-GDBMZVCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062661-53-2 | |

| Record name | Tovinontrine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMR-687 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOVINONTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoinformatic Characterization of Tovinontrine

Retrosynthetic Analysis and Proposed Synthetic Pathways for Tovinontrine's Core Chemical Scaffold

The molecular architecture of this compound is characterized by a core imidazo[1,5-a]pyrazin-8-one ring system, which is further substituted with a tetrahydropyran ring and a stereochemically defined pyrrolidine moiety. A logical retrosynthetic analysis would disconnect the molecule at key amide and carbon-nitrogen bonds, simplifying the structure into more readily available or synthetically accessible precursors.

Elucidation of Key Reaction Steps and Identification of Synthetic Intermediate Compounds

The synthesis of this compound involves a multi-step sequence. A plausible synthetic route would involve the initial construction of the substituted pyrrolidine and the imidazo[1,5-a]pyrazin-8-one core, followed by their coupling.

Key synthetic transformations would likely include:

Formation of the Imidazo[1,5-a]pyrazin-8-one Core: This bicyclic system could be constructed through a condensation reaction between a substituted imidazole and a pyrazinone precursor. Avoiding the formation of undesired isomers during this cyclization requires precise control of stoichiometry and potentially the use of specific catalysts.

Synthesis of the Pyrrolidine Moiety: The (3S,4S)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidin-3-yl fragment represents a significant stereochemical challenge. Its synthesis would likely start from a chiral pool material or involve an asymmetric synthesis strategy.

Coupling Reaction: A key step would be the coupling of the pyrrolidine fragment to the imidazo[1,5-a]pyrazin-8-one core. This could be achieved through a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction. Peptide coupling reagents such as HATU or EDCI could also be employed to connect the core and its substituents.

Development of Stereoselective Synthesis Approaches for this compound's Chiral Centers

This compound possesses two contiguous chiral centers in the pyrrolidine ring with a (3S,4S) configuration, which is critical for its biological activity. Achieving this specific stereochemistry is a pivotal aspect of its synthesis.

Approaches to establish these chiral centers include:

Chiral Auxiliary-Mediated Synthesis: Utilizing a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions.

Asymmetric Catalysis: Employing chiral catalysts, such as a Jacobsen's catalyst, to control the stereochemistry during the synthesis of the pyrrolidine ring.

Substrate-Controlled Diastereoselective Reactions: Designing the synthesis in a way that existing stereocenters in a precursor molecule direct the formation of new stereocenters.

Low-temperature reaction conditions, often between -78°C to 0°C, are crucial to minimize racemization in stereochemically sensitive steps.

Optimization of Reaction Conditions for Yield Enhancement and Scalability in Laboratory Synthesis

Key parameters for optimization include:

Solvent and Temperature: Investigating a range of solvents and temperatures to maximize reaction rates and minimize side product formation.

Catalyst and Reagent Screening: Evaluating different catalysts and reagents to improve efficiency and selectivity. For instance, the choice of coupling reagent for the final fragment joining can significantly impact the yield.

Purification Methods: Developing efficient purification protocols, such as flash chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the desired product with high purity.

Advanced Spectroscopic and Chromatographic Methodologies for Confirming this compound's Chemical Structure and Purity

Confirmation of the chemical structure and assessment of the purity of the synthesized this compound are essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final compound and intermediates, often achieving >98% purity for clinical-grade material. medkoo.com It is also a key method for monitoring the progress of reactions. thalassemia.org |

| Mass Spectrometry (MS) | Provides information on the molecular weight of the compound, confirming the expected molecular formula (C₂₁H₂₆N₆O₂). sun-shinechem.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure, including the connectivity of atoms and the stereochemical arrangement. |

| Infrared (IR) Spectroscopy | Used to identify the presence of key functional groups within the molecule, such as carbonyl (C=O) and amine (N-H) groups. who.int |

Chemoinformatic Profiling, Molecular Fingerprinting, and Similarity Analysis of this compound

Chemoinformatics provides valuable tools for characterizing and comparing this compound with other chemical entities.

Molecular Descriptors and Fingerprints: Various molecular descriptors can be calculated for this compound to quantify its physicochemical properties. These include:

| Descriptor | Value | Source |

| Molecular Weight | 394.47 g/mol | |

| Molecular Formula | C₂₁H₂₆N₆O₂ | |

| AlogP | 1.94 | ebi.ac.uk |

| Polar Surface Area | 88.41 Ų | ebi.ac.uk |

| #Rotatable Bonds | 4 | ebi.ac.uk |

| H-Bond Acceptors | 6 | ebi.ac.uk |

| H-Bond Donors | 1 | ebi.ac.uk |

Molecular fingerprints, such as ECFP (Extended-Connectivity Fingerprints), can be generated to represent the structural features of this compound in a bit string format. These fingerprints are instrumental in similarity searching and virtual screening.

Similarity Analysis: Similarity analysis compares the molecular fingerprint of this compound to those of other compounds in large chemical databases like ChEMBL. chemrxiv.org This can help in identifying structurally similar molecules, which may have similar biological activities or synthetic pathways. For instance, a similarity search for this compound in the ChEMBL database using various descriptors found close analogues. chemrxiv.org

Molecular and Cellular Mechanisms of Tovinontrine's Action

Enzymatic Inhibition Profile of Tovinontrine Against Phosphodiesterase 9 Isoforms (e.g., PDE9A1, PDE9A2)

Phosphodiesterase 9 (PDE9) is a key enzyme that specifically hydrolyzes cGMP. globalgenes.orgresearchgate.net It is distinguished within the phosphodiesterase superfamily by its high affinity for cGMP. researchgate.netdrugbank.comuniprot.org this compound's therapeutic potential is rooted in its direct and selective inhibition of this enzyme. biospace.comglobalgenes.orgglobenewswire.com

In vitro studies have demonstrated that this compound is a highly potent inhibitor of PDE9. It exhibits strong inhibitory activity against the two primary isoforms of PDE9, PDE9A1 and PDE9A2. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined to be 8.19 nM for PDE9A1 and 9.99 nM for PDE9A2. targetmol.commedchemexpress.comarctomsci.com These low nanomolar values indicate a strong binding affinity and effective inhibition at very low concentrations.

| Target | IC50 (nM) | Source |

|---|---|---|

| PDE9A1 | 8.19 | targetmol.commedchemexpress.comarctomsci.com |

| PDE9A2 | 9.99 | targetmol.commedchemexpress.comarctomsci.com |

A critical feature of this compound is its high selectivity for the PDE9 family over other phosphodiesterase families. Preclinical data have shown that this compound is over 1,000-fold more selective for PDE9 than for other PDE families, including PDE1 through PDE8, PDE10, and PDE11. For instance, the IC50 values for its activity against other PDEs, such as PDE1A3, PDE1B, PDE1C, and PDE5A2, are in the micromolar range, highlighting a significantly lower affinity. medchemexpress.comarctomsci.com This high degree of selectivity is attributed to specific structural interactions between this compound's imidazopyrazinone scaffold and the hydrophobic clamp region within the active site of the PDE9 enzyme. This specificity minimizes the potential for off-target effects that can be associated with less selective PDE inhibitors.

| Target | IC50 (µM) | Source |

|---|---|---|

| PDE1A3 | 88.4 | medchemexpress.comarctomsci.com |

| PDE1B | 8.48 | medchemexpress.comarctomsci.com |

| PDE1C | 12.2 | medchemexpress.comarctomsci.com |

| PDE5A2 | 81.9 | medchemexpress.comarctomsci.com |

Detailed In Vitro Enzyme Kinetics and Inhibitory Affinity Studies

Modulation of Intracellular cGMP Levels by this compound in Diverse Cellular Systems

By inhibiting PDE9, this compound effectively blocks the degradation of cGMP, leading to its accumulation within cells. researchgate.net This elevation of intracellular cGMP is the primary pharmacodynamic effect of the compound and the foundation for its therapeutic applications. biospace.comnih.gov

Studies in various cellular systems have confirmed this compound's ability to increase cGMP levels in a manner dependent on both concentration and time. In erythroid K562 cells, treatment with this compound at concentrations ranging from 0.03 to 10 µM for 6 hours resulted in a dose-dependent increase in intracellular cGMP. targetmol.commedchemexpress.comarctomsci.com This demonstrates a direct and quantifiable relationship between the concentration of this compound and its effect on cGMP signaling.

The accumulation of intracellular cGMP leads to the activation of downstream effector molecules, most notably cGMP-dependent protein kinases (PKG). mdpi.commdpi.com PKG is a key mediator of cGMP signaling, and its activation triggers a cascade of phosphorylation events on various substrate proteins within the cell. mdpi.comnih.gov These substrates include proteins involved in processes like ion channel regulation, smooth muscle relaxation, and gene expression. mdpi.comnih.govnih.gov For example, PKG can phosphorylate proteins like the cyclic AMP-responsive element-binding protein 1 (CREB1), which is involved in gene transcription and cellular adaptation. mdpi.comnih.gov The activation of the cGMP/PKG pathway is a central mechanism through which this compound is thought to exert its biological effects. researchgate.netfrontiersin.org

Time-Course and Concentration-Dependent Effects on cGMP Accumulation

Impact of this compound on Inter-Pathway Communication, Including Cyclic Nucleotide Cross-Talk

The elevation of cGMP by this compound can also influence other signaling pathways through a phenomenon known as cyclic nucleotide cross-talk. The signaling pathways of cGMP and cyclic adenosine monophosphate (cAMP) are interconnected. mdpi.com For example, cGMP can modulate the activity of other phosphodiesterases that degrade cAMP. Specifically, cGMP can competitively inhibit PDE3, an enzyme that hydrolyzes cAMP, thereby leading to an increase in cAMP levels. mdpi.com Conversely, cGMP can also bind to and stimulate the cAMP-hydrolyzing activity of PDE2. mdpi.com While direct research on this compound's specific impact on this cross-talk is not extensively detailed in the provided results, the fundamental mechanism of increasing cGMP suggests it has the potential to modulate cAMP-mediated signaling pathways, which are crucial for a wide range of cellular functions. nih.govdiva-portal.org

Influence of this compound on Broader Intracellular Signaling Cascades (e.g., PI3K/Akt, MAPK pathways)

While the primary mechanism of this compound is the specific inhibition of phosphodiesterase-9 (PDE9) and the subsequent elevation of intracellular cyclic guanosine monophosphate (cGMP), emerging research indicates that the effects of increased cGMP are not confined to the cGMP-PKG signaling axis alone. There is a growing body of evidence suggesting significant crosstalk between cGMP signaling and other major intracellular cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. Although direct studies on this compound's influence on these specific pathways are limited, the known downstream effects of cGMP elevation provide a basis for understanding its potential broader impact on cellular signaling.

The interaction between these signaling networks is complex, with evidence pointing towards both synergistic and modulatory effects. For instance, increased intracellular cGMP levels resulting from PDE inhibition have been shown to enhance the PI3K/Akt pathway. nih.gov This pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.gov The activation of the PI3K/Akt pathway by elevated cGMP suggests a potential mechanism by which this compound could influence cellular processes beyond its immediate effects on cGMP effectors like protein kinase G (PKG). nih.govnih.gov In some cellular contexts, the cGMP-enhanced neurogenesis has been observed to occur through the PI3K/Akt/GSK-3β pathway. nih.gov

Similarly, the cGMP signaling cascade can intersect with the MAPK pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net Research has demonstrated that intracellular cGMP can lead to the activation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK cascade. researchgate.net This suggests that by increasing cGMP, this compound may indirectly modulate MAPK-dependent cellular responses. The crosstalk is not unidirectional; in some cancer models, the inhibition of cGMP-degrading PDEs has been shown to interact with MAPK signaling, influencing cellular growth. tandfonline.com

Furthermore, the interplay between cyclic nucleotide signaling pathways themselves adds another layer of complexity. Inhibition of a cGMP-specific PDE like PDE9 can lead to cross-modulation of the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway. mdpi.com This is significant because PKA can, in turn, interact with and influence components of the PI3K/Akt pathway. mdpi.com This intricate web of interactions underscores the potential for this compound to have far-reaching effects on the cellular signaling landscape.

The following tables summarize key research findings related to the crosstalk between cGMP elevation, the primary effect of this compound, and the PI3K/Akt and MAPK signaling pathways.

Data Table: cGMP Crosstalk with PI3K/Akt Signaling

| Research Focus | Model System | Key Findings | Potential Implication for this compound's Action | Citation |

| Neurogenesis and Synaptic Plasticity | Pre-clinical models | Increased cGMP levels through PDE inhibition enhance the PI3K/Akt pathway, playing a role in neurogenesis. | May contribute to neuroprotective or neuro-regenerative effects in relevant disease models. | nih.gov |

| cGMP-enhanced Neurogenesis | Adult progenitor cells | cGMP-enhanced neurogenesis is mediated through the PI3-K/Akt pathway. | Suggests a mechanism for influencing cell differentiation and proliferation in specific cell types. | nih.gov |

| PDE Inhibition in Cancer Cells | Non-small-cell lung cancer cells | Biochemical inhibition of cGMP-targeting PDEs can lead to cross-activation of other protein kinases, including Akt. | Indicates a potential for complex, context-dependent effects on cell survival and proliferation in cancer. | mdpi.com |

Data Table: cGMP Crosstalk with MAPK Signaling

| Research Focus | Model System | Key Findings | Potential Implication for this compound's Action | Citation |

| Sickle Cell Pathophysiology | Red blood cells | Intracellular cGMP can activate ERK, a member of the MAPK pathway, which may be involved in cytoskeletal organization. | Could influence red blood cell membrane properties and function. | researchgate.net |

| Melanoma Growth | Murine and human melanoma cells | The cGMP pathway interacts with MAPK signaling upstream of MEK, which is required for the growth-promoting effect of cGMP in these cells. | Highlights a potential role in modulating cell growth and proliferation in specific cancer types. | tandfonline.com |

| Hepatic Ischemia-Reperfusion Injury | In vitro and in vivo mouse models | Inhibition of the MAPK pathway is associated with reduced liver injury. CSRNP1 inhibition was linked to reduced MAPK pathway activation. | While not directly cGMP-related, it shows the importance of the MAPK pathway in cellular injury and protection. | researchgate.net |

Preclinical Investigation of Tovinontrine's Biological Activities in Mechanistic Model Systems

In Vitro Biological Effects in Erythroid Cell Models (e.g., K562, UT-7 cells)

In vitro studies using human erythroid cell lines, such as K562 and UT-7, have been instrumental in elucidating the cellular and molecular effects of tovinontrine. medkoo.comresearchgate.net

Mechanisms of Fetal Hemoglobin (HbF) Induction and Expression Regulation

A key focus of preclinical research has been this compound's ability to induce fetal hemoglobin (HbF), a protein that can mitigate the severity of sickle cell disease. researchgate.netresearchgate.net In K562 erythroid cells, treatment with this compound led to a dose-dependent increase in HbF. researchgate.netmedchemexpress.comresearchgate.net This effect is linked to the elevation of intracellular cGMP levels. researchgate.netresearchgate.net Studies have shown that a 6-hour treatment with this compound in K562 cells dose-dependently increases cGMP. researchgate.netmedchemexpress.com Subsequently, a 72-hour treatment resulted in a dose-dependent induction of HbF. researchgate.netmedchemexpress.comresearchgate.net Similar HbF induction was also observed in the UT-7 erythroid cell line. medkoo.comresearchgate.netresearchgate.net The induction of HbF is a critical therapeutic goal, as it can interfere with the polymerization of sickle hemoglobin, a primary pathological event in SCD. ashpublications.org

Modulation of Erythroid Differentiation and Maturation Processes

Erythropoiesis, the process of red blood cell production, is often impaired in conditions like sickle cell disease, a phenomenon known as ineffective erythropoiesis. haematologica.orgthebloodproject.com Preclinical evidence suggests that this compound may positively influence this process. By increasing cGMP, this compound is thought to promote the healthy differentiation and maturation of erythroid precursor cells. researchgate.net Studies using CD34+ progenitor cells from the blood or bone marrow of individuals with sickle cell disease have shown that this compound treatment increased the percentage of HbF-positive erythroid cells generated in vitro. medkoo.comresearchgate.net This suggests a role for this compound in promoting more effective erythropoiesis, potentially leading to an increase in functional red blood cells. biospace.comresearchgate.net

Impact on Red Blood Cell Phenotypes and Characteristics (e.g., cellular sickling, propensity for hemolysis)

Beyond HbF induction, the impact of this compound on the physical characteristics of red blood cells has been a crucial area of investigation. Preclinical data have demonstrated that by increasing cGMP, this compound can reduce red blood cell sickling. medkoo.com Sickled red blood cells are rigid and can block blood flow, leading to vaso-occlusive crises (VOCs), a hallmark of SCD. globalgenes.orgfrontiersin.org Furthermore, this compound has been shown to reduce hemolysis, the premature destruction of red blood cells. This is significant because hemolysis contributes to the chronic anemia and release of cell-free hemoglobin into the plasma, which can lead to vascular dysfunction. frontiersin.org

In Vivo Mechanistic Studies in Non-Human Transgenic Models (e.g., Townes Mouse Sickle Cell Disease Model)

To complement in vitro findings, this compound has been evaluated in animal models that replicate human sickle cell disease, such as the Townes mouse model. medkoo.comresearchgate.net These mice are genetically engineered to express human sickle hemoglobin. jax.org

Pharmacodynamic Markers of PDE9 Inhibition and cGMP Modulation in Target Tissues

In the Townes SCD mouse model, oral administration of this compound has been shown to effectively engage its target, PDE9, and modulate cGMP signaling in relevant tissues. medkoo.comresearchgate.net This is a critical pharmacodynamic marker, confirming that the drug reaches its intended site of action and exerts its primary biochemical effect. The elevation of cGMP in target tissues is a key indicator of the drug's activity in vivo.

Effects on Hematological Parameters and Red Blood Cell Morphology

Consistent with the in vitro data, daily oral dosing of this compound in the Townes mouse model of SCD resulted in several beneficial hematological changes. medkoo.comresearchgate.net These included an increase in HbF levels. medkoo.comresearchgate.net Furthermore, a notable reduction in red blood cell sickling was observed. medkoo.comresearchgate.net Treatment with this compound also led to a decrease in markers of hemolysis. medchemexpress.com

Table 1: Summary of Preclinical Findings for this compound in Sickle Cell Disease Models

| Model System | Key Finding | Associated Effect | Reference |

|---|---|---|---|

| K562 & UT-7 Cells | Increased intracellular cGMP | PDE9 Inhibition | medkoo.comresearchgate.net |

| K562 & UT-7 Cells | Dose-dependent induction of Fetal Hemoglobin (HbF) | Potential to reduce HbS polymerization | researchgate.netmedchemexpress.comresearchgate.net |

| CD34+ Progenitors | Increased percentage of HbF-positive erythroid cells | Improved erythroid maturation | medkoo.comresearchgate.net |

| Townes Mouse Model | Increased Fetal Hemoglobin (HbF) | Reduced red blood cell sickling | medkoo.comresearchgate.net |

| Townes Mouse Model | Reduced hemolysis markers | Decreased premature red blood cell destruction | medchemexpress.com |

| Townes Mouse Model | Reduced immune cell activation and microvascular stasis | Potential to decrease vaso-occlusive events | medkoo.comresearchgate.net |

Influence on Inflammatory Processes and Adhesion Molecule Expression in Preclinical Models

This compound, a selective inhibitor of phosphodiesterase-9 (PDE9), has been investigated for its potential to modulate inflammatory processes and the expression of adhesion molecules, which are key pathological features in conditions like sickle cell disease (SCD). The mechanism of action involves increasing intracellular levels of cyclic guanosine monophosphate (cGMP), a signaling molecule known to play a role in vascular biology. globenewswire.comglobenewswire.comnih.gov Lower levels of cGMP are associated with increased inflammation and greater cell adhesion. globenewswire.comglobenewswire.com By blocking PDE9, this compound elevates cGMP levels, which is expected to inhibit the expression of adhesion molecules and reduce adhesive interactions between various blood cells and the endothelium. nih.gov

In preclinical studies using the Townes transgenic mouse model of SCD, this compound (also known as IMR-687) demonstrated a capacity to reduce several disease-relevant features, including lung inflammation. haematologica.org Further investigations in preclinical mouse models showed that IMR-687 reduced white blood cell adhesion associated with the disease. biospace.com This effect is significant as vaso-occlusive crises (VOCs) in SCD are associated with the increased expression of pro-adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) and intracellular adhesion molecule-1 (ICAM-1). univr.it These molecules are crucial for the recruitment and adhesion of neutrophils and sickle red cells to the activated vascular endothelium. univr.it A related PDE9 inhibitor, BAY73-6691, was shown in preclinical models to reduce white blood cell adhesion to endothelial cells and the adhesion of neutrophils to fibronectin. haematologica.org this compound's multimodal mechanism of action is designed to act on red blood cells, white blood cells, and adhesion mediators. imperial.ac.uk

Summary of Preclinical Findings on Inflammatory and Adhesion-Related Processes

| Preclinical Model System | Observed Effect of this compound (IMR-687) | Pathophysiological Relevance | Reference |

|---|---|---|---|

| Townes Transgenic Mouse Model of SCD | Reduction in lung inflammation | Addresses a key component of acute and chronic organ damage in SCD. | haematologica.org |

| Preclinical Mouse Model of SCD | Reduction in white blood cell adhesion | Mitigates a primary event in the initiation of vaso-occlusion. | biospace.com |

| General Preclinical Assessment | Acts on adhesion mediators | Suggests a broad impact on the molecular mechanisms of cell-cell adhesion in vascular pathology. | imperial.ac.uk |

Exploration of this compound's Activity in Other Non-Clinical Cellular or Organ Models

The biological activities of this compound have been explored in various non-clinical models beyond its primary investigation for hemoglobinopathies, extending to cardiac and immune cell functions.

Preclinical studies have demonstrated this compound's effects on cardiac cells, particularly in the context of heart failure with preserved ejection fraction (HFpEF). globenewswire.comhcplive.com In three distinct mouse models of HFpEF, selective inhibition of PDE9 with this compound was shown to be effective in both preventing and treating cardiac hypertrophy. globenewswire.comhcplive.com

Key findings from these preclinical HFpEF models indicated that mice treated with this compound showed a reduction in the median size of cardiomyocytes compared with control mice. globenewswire.comhcplive.com Furthermore, treatment with this compound led to lower plasma levels of B-type and atrial natriuretic peptides, which are established biomarkers for heart failure. globenewswire.comhcplive.com The compound's mechanism, which elevates cGMP, is also known to be involved in the relaxation of blood vessels, suggesting an effect on vascular smooth muscle function. nih.gov Notably, in these preclinical models, this compound did not significantly alter heart rate or blood pressure. globenewswire.comhcplive.com

Effects of this compound in Preclinical Mouse Models of Heart Failure with Preserved Ejection Fraction (HFpEF)

| Parameter | Observed Effect | Significance | Reference |

|---|---|---|---|

| Cardiomyocyte Size | Reduced median size | Indicates prevention or reversal of cardiac hypertrophy. | globenewswire.comhcplive.com |

| Plasma B-type Natriuretic Peptide (BNP) | Lowered levels | Suggests reduced cardiac wall stress and improved heart failure status. | globenewswire.comhcplive.com |

| Plasma Atrial Natriuretic Peptide (ANP) | Lowered levels | Points towards decreased cardiac stress and volume overload. | globenewswire.comhcplive.com |

| Heart Rate & Blood Pressure | No significant change | Indicates a cardiac-specific effect without broad hemodynamic alterations in these models. | globenewswire.comhcplive.com |

This compound's impact on immune cells has been noted as part of its multimodal mechanism of action. imperial.ac.uk Preclinical studies have shown that this compound positively impacts white blood cell pathologies associated with sickle cell disease. biospace.comonescdvoice.com

In the Townes transgenic mouse model of SCD, oral daily dosing of this compound led to reduced immune cell activation. haematologica.orgresearchgate.netnih.gov The magnitude of this reduction in immune cell activation was reported to be greater than that observed with physiological doses of hydroxyurea, a standard-of-care treatment for SCD. haematologica.orgresearchgate.net The inflammatory state in SCD involves the activation of various immune cells, including neutrophils and monocytes, and the elevation of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, IL-1α, and IL-6. nih.gov By reducing immune cell activation, this compound addresses a fundamental component of the disease's pathophysiology. haematologica.orgresearchgate.net

Summary of Preclinical Effects on Immune Cells

| Model System | Finding | Implication | Reference |

|---|---|---|---|

| Townes Transgenic Mouse Model of SCD | Reduced immune cell activation | Suggests a direct modulatory effect on the heightened inflammatory state in SCD. | haematologica.orgresearchgate.netnih.gov |

| Townes Transgenic Mouse Model of SCD | Reduction in immune cell activation was greater than that seen with physiological doses of hydroxyurea | Indicates a potentially potent anti-inflammatory effect compared to an existing therapy. | haematologica.orgresearchgate.net |

| General Preclinical Assessment | Mechanism of action shown to positively impact white blood cell pathologies | Highlights the compound's design to address multiple facets of the disease, including the role of leukocytes. | biospace.comonescdvoice.com |

Structure-activity Relationships Sar and Computational Molecular Design for Tovinontrine Analogues

Identification of Key Pharmacophoric Features and Structural Motifs Crucial for PDE9 Inhibition by Tovinontrine

The efficacy of this compound as a PDE9 inhibitor is intrinsically linked to its specific chemical architecture. The core structure, likely an imidazo[1,5-a]pyrazin-8-one, serves as the foundational scaffold. Key pharmacophoric features, which are the essential three-dimensional arrangement of functional groups required for biological activity, have been identified through extensive research.

The primary pharmacophore for many PDE9 inhibitors, including the class to which this compound belongs, generally consists of:

A heterocyclic core that establishes crucial interactions within the enzyme's active site.

A "hinge-binding" region, often involving hydrogen bond donors and acceptors, that anchors the molecule to key residues like Gln453 in the PDE9 active site. mdpi.com

A hydrophobic region that occupies a spacious, solvent-exposed area of the PDE9 binding pocket, contributing to both potency and selectivity. mdpi.com

Specific substituent groups that fine-tune the electronic and steric properties of the molecule, enhancing its binding affinity and pharmacokinetic profile.

For this compound and its analogues, the imidazo[1,5-a]pyrazin-8-one core is believed to be a critical element, likely forming hydrophobic and π-π stacking interactions with residues such as Phe456 and Leu420 in the PDE9 active site. mdpi.com The various substituents attached to this core are instrumental in dictating the molecule's potency and selectivity.

Conceptual Design and Rational Synthesis Strategies for this compound Derivatives and Analogues

The conceptual design of this compound derivatives is a strategic process aimed at optimizing its therapeutic properties. This involves a "me-too" or "copy-cat" approach, where minor structural modifications are made to the prototype drug to enhance efficacy, alter the adverse effect profile, or improve pharmacokinetic parameters. futurelearn.com

Rational Synthesis Strategies

The synthesis of this compound analogues is a multi-step process that requires precise control over chemical reactions to achieve the desired molecular architecture. A general synthetic approach involves:

Core Formation : The central imidazo[1,5-a]pyrazin-8-one scaffold is typically constructed through cyclization reactions. This may involve the intramolecular cyclization of aminopyrazine precursors with carbonyl-containing reagents or through heterocyclic annulation using specific catalysts.

Functionalization : Once the core is formed, various functional groups are introduced. For instance, the tetrahydropyran-4-yl group might be attached via nucleophilic aromatic substitution or a Buchwald–Hartwig amination. The stereospecific pyrrolidine substituent, crucial for the (3S,4S) configuration, can be synthesized through methods like asymmetric hydrogenation of a pyrroline intermediate or enzymatic resolution.

Linking Substituents : Techniques such as Mannich reactions or reductive amination are employed to connect the different parts of the molecule, for example, linking the pyrimidine methyl group to the pyrrolidine.

Throughout the synthesis, challenges such as achieving the correct regioselectivity and ensuring the stability of the compound, which can be hygroscopic and sensitive to acidic conditions, must be carefully managed.

Computational Approaches to Predict Binding Affinity, Selectivity, and Molecular Interactions

Computational chemistry has become an indispensable tool in the design and development of this compound analogues. These methods provide valuable insights into how these molecules interact with their target, PDE9, and help in predicting their biological activity before they are synthesized.

Molecular Docking and Dynamics Simulations of this compound-PDE9 Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound analogues, docking studies are performed to understand how they fit into the active site of PDE9. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. For example, docking can show how the pyrazolopyrimidinone core of a related inhibitor series is sandwiched between Phe456 and Leu420, forming strong hydrophobic and π-π stacking interactions, and how hydrogen bonds are formed with Gln453. mdpi.com

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interaction, showing how the protein and the ligand adapt to each other. These simulations can confirm the stability of the interactions predicted by docking and provide insights into the conformational changes that may occur upon binding. nih.govnih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for the this compound Chemical Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for the this compound chemical series, researchers can predict the PDE9 inhibitory activity of newly designed analogues without the need for immediate synthesis and testing. researchgate.netarithmostech.com

The development of a QSAR model typically involves:

Data Collection : Gathering a dataset of this compound analogues with their experimentally determined PDE9 inhibitory activities.

Descriptor Calculation : Calculating various molecular descriptors for each analogue, which are numerical representations of their structural, physical, and chemical properties.

Model Building : Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.

Validation : Rigorously validating the model to ensure its predictive power. nih.gov

Once validated, these QSAR models can be used for virtual screening of large compound libraries to identify potential new hits with high predicted activity. nih.gov

De Novo Drug Design Strategies Based on this compound's Unique Chemical Scaffold

De novo drug design involves the creation of novel molecular structures from scratch, often guided by the structure of the target binding site or a known pharmacophore. nih.govethz.ch The unique chemical scaffold of this compound serves as an excellent starting point for such strategies.

De novo design algorithms can explore vast chemical space to generate novel molecules that retain the key pharmacophoric features of this compound while possessing different core structures or substituent patterns. ethz.chnih.gov These methods can be broadly categorized into:

Structure-based de novo design : This approach uses the three-dimensional structure of the PDE9 active site to build molecules that are complementary in shape and chemical properties.

Ligand-based de novo design : When a high-resolution structure of the target is not available, this method uses the known active ligands, like this compound, as a template to generate new molecules with similar properties. nih.gov

Recently, the integration of artificial intelligence and reinforcement learning with de novo design has shown promise in generating target-specific molecules with optimized properties, including binding affinity, potency, and synthetic accessibility. arxiv.org Such advanced computational tools can accelerate the discovery of next-generation PDE9 inhibitors based on the this compound scaffold.

Advanced Methodologies for Investigating Tovinontrine's Molecular Interactions and Cellular Fate

Mass Spectrometry-Based Metabolomics for Elucidating Tovinontrine Biotransformation Pathways in Preclinical Systems

Understanding the metabolic fate of a drug candidate like this compound is a cornerstone of preclinical development. Mass spectrometry (MS)-based metabolomics is a powerful tool for this purpose, enabling the identification and quantification of metabolites in biological matrices. criver.comnih.gov The primary objectives of these studies are to determine metabolic stability, identify major metabolites, and elucidate the enzymatic pathways responsible for biotransformation. drugbank.com

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary analytical technique for metabolite identification. criver.comchromatographyonline.com This approach offers the sensitivity and precision required to detect low-concentration metabolites within complex biological samples. criver.com The general workflow for investigating this compound's biotransformation in preclinical models, such as rodents or non-human primates, would typically involve the following steps:

In Vitro Incubation: this compound would be incubated with liver microsomes, hepatocytes, or other relevant subcellular fractions from preclinical species. This helps to generate metabolites and provide an initial assessment of metabolic stability.

In Vivo Administration: this compound is administered to preclinical animal models. Biological samples such as plasma, urine, and feces are collected over a time course. pharmaron.com

Sample Analysis: The collected samples are analyzed using LC-HRMS to generate a profile of the parent drug and its metabolites. By comparing the mass-to-charge ratio of the metabolites to the parent compound, potential biotransformations can be identified. chromatographyonline.com

Structure Elucidation: Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing detailed structural information and helping to pinpoint the site of metabolic modification. chromatographyonline.com

Common biotransformation reactions that this compound might undergo include oxidation, reduction, and hydrolysis. The resulting data on its metabolic pathways are critical for understanding its pharmacokinetic profile and identifying any potentially active or toxic metabolites.

Table 1: Common Biotransformation Reactions Investigated by Mass Spectrometry

| Type of Biotransformation | Description | Typical Mass Change (Da) |

| Oxidation (e.g., Hydroxylation) | Addition of an oxygen atom. | +16 |

| Reduction | Addition of hydrogen atoms. | +2 |

| Hydrolysis | Cleavage of a chemical bond by the addition of water. | Varies depending on the bond cleaved |

| Glucuronidation | Conjugation with glucuronic acid. | +176 |

| Sulfation | Conjugation with a sulfo group. | +80 |

This table presents a generalized overview of common metabolic reactions and is not based on specific experimental data for this compound.

Advanced Imaging Techniques (e.g., Fluorescence Microscopy, PET) for this compound Localization and Target Engagement in Cellular and Tissue Models

Visualizing where a drug accumulates in cells and tissues and confirming it engages with its intended target are critical for validating its mechanism of action. Advanced imaging techniques like fluorescence microscopy and Positron Emission Tomography (PET) are invaluable for these investigations. bocsci.comnih.gov

Fluorescence Microscopy:

Fluorescence microscopy allows for the visualization of specific molecules within cells and tissues. bocsci.com To track this compound, it could be chemically modified with a fluorescent label or "fluorophore". pepscan.comthermofisher.com This labeled version of this compound could then be introduced to cell cultures or tissue models.

Localization Studies: Using confocal microscopy, researchers could observe the subcellular localization of the fluorescently-labeled this compound, determining if it accumulates in specific compartments, such as the cytoplasm or near the cell membrane, where its target, PDE9, is located. mdpi.com

Target Engagement: Techniques like Förster Resonance Energy Transfer (FRET) could be employed to monitor the interaction between this compound and PDE9. This would involve labeling this compound with one fluorophore and PDE9 with another. A FRET signal would only be generated when the two molecules are in close proximity, indicating target engagement.

Positron Emission Tomography (PET):

PET is a non-invasive imaging technique that can be used to visualize and quantify the distribution of a radiolabeled drug in a living organism. nih.gov For this compound, a positron-emitting isotope, such as Carbon-11 or Fluorine-18, would be incorporated into its chemical structure.

In Vivo Distribution: PET scans of preclinical models administered with radiolabeled this compound could reveal its distribution throughout the body, including its uptake in target organs like the heart.

Target Occupancy: By performing PET scans with and without a blocking dose of a non-radiolabeled PDE9 inhibitor, researchers could quantify the specific binding of this compound to PDE9 in vivo. acs.org This is a powerful method for confirming target engagement in a living system. While PET ligands for other PDE isoforms have been developed, specific PET tracers for PDE9 are an active area of research. researchgate.net

Table 2: Potential Applications of Advanced Imaging for this compound Research

| Imaging Technique | Application | Information Gained |

| Fluorescence Microscopy | Subcellular localization of fluorescently-labeled this compound. | Confirmation of this compound's presence at sites of PDE9 activity. |

| FRET Microscopy | Monitoring the interaction between labeled this compound and labeled PDE9. | Direct evidence of target engagement in cellular models. |

| PET Imaging | In vivo distribution of radiolabeled this compound. | Understanding of which tissues and organs the drug reaches. |

| PET Target Occupancy Study | Quantifying the specific binding of radiolabeled this compound to PDE9. | Confirmation and quantification of target engagement in a living organism. |

This table outlines potential applications and is not based on published imaging studies of this compound.

Proteomics Approaches (e.g., Quantitative Mass Spectrometry) to Identify this compound-Mediated Protein Expression Changes and Post-Translational Modifications

Proteomics, the large-scale study of proteins, can provide a snapshot of the cellular response to a drug. Quantitative mass spectrometry is a key technology in proteomics, allowing for the measurement of changes in protein abundance and post-translational modifications (PTMs). acs.org As this compound is being investigated for heart failure, proteomics can be used to understand its effects on the cardiac proteome. clinicaltrials.eufirstwordpharma.com

Studies on heart failure have identified numerous proteins that are differentially expressed in diseased versus healthy tissue. frontiersin.orgjacc.org By treating cardiac cells or preclinical models of heart failure with this compound, researchers can use quantitative proteomics to see if the drug can reverse or mitigate these pathological changes in protein expression.

The typical workflow involves:

Sample Collection: Heart tissue or plasma samples are collected from untreated and this compound-treated preclinical models of heart failure. acs.org

Protein Extraction and Digestion: Proteins are extracted from the samples and digested into smaller peptides.

Mass Spectrometry Analysis: The peptide mixtures are analyzed by LC-MS/MS to identify and quantify thousands of proteins.

Data Analysis: The data from the treated and untreated groups are compared to identify proteins that show significant changes in expression.

Furthermore, proteomics can be used to investigate changes in PTMs, such as phosphorylation, which are crucial for regulating protein function. ahajournals.orgahajournals.org

Table 3: Examples of Protein Changes in Heart Failure Identified by Proteomics

| Protein | Function | Change in Heart Failure | Potential Impact of this compound |

| NT-proBNP | Biomarker for cardiac stress. | Increased | Reduction could indicate improved cardiac function. clinicaltrials.eu |

| Cathepsin L1 | Protease involved in tissue remodeling. | Increased | Modulation could affect cardiac remodeling. ahajournals.org |

| Osteopontin | Involved in inflammation and fibrosis. | Increased | Reduction could indicate anti-inflammatory and anti-fibrotic effects. ahajournals.org |

| Transforming growth factor-β (TGF-β) | Promotes fibrosis. | Increased | Downregulation could suggest a mechanism for reducing cardiac fibrosis. ahajournals.org |

This table is based on general findings in heart failure proteomics and illustrates the types of protein changes that could be investigated in relation to this compound treatment. It does not represent direct results from this compound studies.

Broader Academic Implications and Future Research Trajectories

Tovinontrine as a Valuable Chemical Probe for Illuminating Fundamental Aspects of PDE9 Biology

The utility of a chemical probe is defined by its potency and, crucially, its selectivity for its intended target. This compound excels in this regard, serving as an exemplary tool for dissecting the biological functions of phosphodiesterase-9 (PDE9). biospace.com Its high selectivity, with over 1,000-fold greater affinity for PDE9 compared to other PDE families (PDE1–PDE8, PDE10–PDE11), allows researchers to modulate cGMP levels with minimal confounding off-target effects, a significant challenge in the field. tandfonline.comnih.gov This specificity is critical for accurately attributing observed biological responses to the inhibition of PDE9.

As a model compound, this compound facilitates the study of PDE9's role in various biochemical pathways. Research using this compound helps to elucidate how PDE9-mediated cGMP degradation impacts cellular processes in different tissues. For instance, its application in preclinical models has been instrumental in exploring the link between PDE9 activity, cGMP levels, and the pathophysiology of conditions like heart failure and hemoglobinopathies. researchgate.netnih.gov The development of highly selective inhibitors like this compound is a top priority in the field, as they are essential for both pharmacological research and potential clinical applications. tandfonline.comnih.gov The compound's well-defined mechanism of action provides a clear and reproducible method for elevating intracellular cGMP, making it an invaluable asset for investigating the downstream consequences of PDE9 inhibition in both healthy and diseased states. researchgate.net

Contribution of this compound Research to a Deeper Understanding of cGMP-Related Pathophysiology

Research into this compound has significantly advanced the understanding of pathologies linked to dysregulated cyclic guanosine monophosphate (cGMP) signaling. In conditions like sickle cell disease (SCD) and beta-thalassemia, lower-than-normal cGMP levels are associated with key aspects of the diseases' pathophysiology, including reduced blood flow, increased inflammation, and greater cell adhesion. biospace.combiospace.com By inhibiting PDE9, this compound elevates cGMP, which in preclinical studies was shown to increase the expression of fetal hemoglobin (HbF), reduce red blood cell sickling, and decrease immune cell activation. researchgate.netresearchgate.net While these effects did not translate to sufficient clinical efficacy in later trials globalgenes.org, the research has reinforced the central role of the cGMP pathway in the complex mechanisms of these genetic disorders. researchgate.net

Similarly, in the context of cardiovascular disease, particularly heart failure with preserved ejection fraction (HFpEF), the NO-sGC-cGMP signaling pathway is a critical area of investigation. mdpi.compatsnap.com this compound has been studied in preclinical HFpEF models, where its ability to increase cGMP was shown to be effective in preventing and treating cardiac hypertrophy. biospace.com These studies, which probe the effects of restoring cGMP levels, contribute to a more profound comprehension of how impaired cGMP signaling drives disease progression in heart failure. ontosight.aiclinicaltrials.eu The exploration of PDE9 inhibitors like this compound across different diseases highlights cGMP as a pivotal second messenger whose dysregulation is a common feature in various pathophysiological processes, including fibrosis, inflammation, and neurodegeneration. researchgate.net

Challenges and Opportunities in Pharmacological Modulation of Cyclic Nucleotide Signaling Pathways with Small Molecules

The pharmacological modulation of cyclic nucleotide pathways, including both cAMP and cGMP, is fraught with challenges, yet it offers significant therapeutic opportunities. A primary challenge is achieving specificity. nih.gov Many small-molecule modulators lack high selectivity for a single phosphodiesterase (PDE) isoform, leading to off-target effects that can complicate research findings and clinical outcomes. tandfonline.comnih.gov The cyclic nucleotide signaling pathways are organized into discrete intracellular microdomains, and achieving cell-type and compartmental specificity is crucial to avoid unintended consequences. nih.govahajournals.org

This compound represents a significant step in overcoming the selectivity challenge. Its development as a highly specific PDE9 inhibitor demonstrates the feasibility of creating targeted small molecules. biospace.com This presents an opportunity to more precisely dissect the roles of individual PDE enzymes in health and disease. However, the discontinuation of this compound's trials for SCD and beta-thalassemia underscores another major challenge: translating a clear biological mechanism into clinical benefit. globalgenes.org This gap highlights the complexity of cGMP signaling, where simply elevating total intracellular levels may be insufficient without affecting the right cellular compartments or downstream effectors. ahajournals.org

This creates new opportunities for research focused on understanding this translational disconnect. Future work can build on the foundation laid by this compound to explore more nuanced approaches, such as developing molecules that target specific subcellular pools of PDEs or that act in concert with other signaling modulators. nih.govmdpi.com

Directions for Further Preclinical Research on this compound's Mechanistic Actions and Novel Academic Applications

Elucidation of Unexplored Downstream Effectors and Regulatory Nodes of the cGMP Pathway

The canonical downstream effectors of cGMP include cGMP-dependent protein kinases (PKG), cGMP-gated ion channels (CNGs), and cGMP-regulated PDEs that modulate cAMP levels. nih.govmdpi.combiologists.com However, the full spectrum of cGMP's influence is not completely understood, and the specific effectors that mediate its diverse physiological responses remain an active area of investigation. frontiersin.orgplos.org For example, in certain regions of the brain, the primary downstream targets of cGMP are still uncertain. frontiersin.org

This compound provides a precise tool for these explorations. By selectively inhibiting PDE9 to increase cGMP, it allows researchers to stimulate the pathway and trace its downstream consequences. Further preclinical research could use this compound in proteomic and transcriptomic studies to identify novel proteins and genes that are regulated by elevated cGMP levels. plos.org One identified pathway involves activated PKG recruiting a histone deacetylase complex to regulate gene expression, and this compound could be used to discover other genes controlled by this mechanism. plos.org Such studies could uncover previously unknown regulatory nodes and effector proteins, deepening our understanding of how cGMP orchestrates complex cellular responses like muscle relaxation, gene expression, and inflammation. researchgate.netbiologists.com

Known Downstream Effectors of cGMP Signaling

| Effector Class | Specific Examples | Primary Function | Reference |

|---|---|---|---|

| cGMP-dependent Protein Kinases | PKG type I (α and β), PKG type II | Phosphorylation of target proteins (e.g., VASP, troponin I) to regulate processes like smooth muscle relaxation and gene expression. | ahajournals.org, plos.org |

| cGMP-gated Ion Channels | CNG channels | Alteration of cellular membrane potential through ion influx (e.g., Na+, Ca2+) in response to cGMP binding. | nih.gov, plos.org |

| cGMP-regulated Phosphodiesterases | PDE2, PDE3 | Hydrolysis of cAMP, creating crosstalk between the cGMP and cAMP signaling pathways. cGMP binding to PDE2 activates cAMP hydrolysis, while cGMP binding to PDE3 inhibits it. | frontiersin.org, mdpi.com, nih.gov |

Investigation of Synergistic or Antagonistic Effects of this compound with Other Chemical Modulators

A promising avenue for future research is the investigation of this compound in combination with other pharmacological agents. The complexity of diseases often means that targeting a single pathway is insufficient. Preclinical and clinical studies have already demonstrated the potential of combination therapies involving cGMP modulators. For instance, in a trial for sickle cell disease, this compound was evaluated as a monotherapy and in combination with hydroxyurea. nih.gov The concept of synergy is well-established in related research; other agents that induce fetal hemoglobin have shown synergistic effects when used with compounds like pomalidomide or decitabine. nih.gov

Future preclinical studies could systematically explore this compound's interactions with a range of chemical modulators. This could include:

sGC Stimulators (e.g., Belisiguat): Combining a PDE9 inhibitor with a soluble guanylyl cyclase stimulator could create a powerful synergistic effect by both increasing cGMP production and preventing its degradation. mdpi.com

NO Donors: Investigating synergy with nitric oxide donors could enhance antihypertrophic effects in cardiac models. ahajournals.org

Other Pathway Modulators: Exploring combinations with drugs targeting related signaling pathways, such as anti-inflammatory agents or therapies targeting myocardial fibrosis, could reveal novel therapeutic strategies for complex conditions like heart failure. researchgate.netpatsnap.com

Such studies could uncover potent therapeutic combinations for refractory diseases and provide a more nuanced understanding of the interplay between the cGMP pathway and other critical cellular signaling networks. tandfonline.comresearchgate.net

Development of Novel Research Tools and Biosensors Based on this compound's Mechanism of Action

The high specificity of this compound makes it more than just a therapeutic candidate; it is a powerful research tool in its own right. researchgate.net Its mechanism can be leveraged to develop novel assays and biosensors for studying cGMP signaling. While genetically encoded biosensors are used to visualize cGMP dynamics in real-time, highly selective small-molecule inhibitors like this compound are invaluable for validating these tools and for use in biochemical assays. frontiersin.orgnumberanalytics.com

Future applications could involve using this compound as a "positive control" or standard in high-throughput screening assays designed to identify other modulators of the cGMP pathway. Its reliable and specific action of increasing cGMP by inhibiting PDE9 allows for the creation of robust assay systems. Furthermore, while challenging, it may be conceivable to develop derivatized versions of this compound, such as fluorescently-tagged or biotinylated analogs. Such derivatives could be used as chemical probes to visualize the subcellular localization of PDE9 or to isolate and identify PDE9-interacting proteins, further illuminating the composition and regulation of cGMP signaling complexes.

Q & A

Q. What is the mechanistic basis for Tovinontrine’s therapeutic potential in sickle cell disease (SCD)?

this compound selectively inhibits phosphodiesterase-9 (PDE9), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Elevated cGMP modulates vascular tone and red blood cell biology, potentially reducing vaso-occlusive crises (VOCs) in SCD by improving microvascular flow and hemoglobin stability. Preclinical studies demonstrated IC50 values of 8.19 nM and 9.99 nM for PDE9 isoforms A1 and A2, respectively, supporting its biochemical specificity .

Q. How were initial Phase 2a clinical trials designed to evaluate this compound’s efficacy in SCD?

Phase 2a trials focused on safety and exploratory endpoints, including annualized VOC rates and fetal hemoglobin (HbF) levels. The open-label extension (OLE) trial tracked long-term outcomes, with patients transitioning from placebo to active treatment to assess sustained effects. This design allowed for preliminary efficacy signals while prioritizing safety monitoring .

Q. What biomarkers were prioritized in early-stage this compound trials, and how were they validated?

Key biomarkers included HbF (a marker of erythroid maturation), cGMP levels (pharmacodynamic indicator), and VOC frequency (clinical endpoint). HbF was validated through HPLC analysis, while cGMP was measured via ELISA. VOC data were collected using patient diaries and hospital records, adhering to FDA-recommended standards .

Advanced Research Questions

Q. How should researchers reconcile contradictory efficacy data between Phase 2a and Phase 2b trials of this compound in SCD?

Phase 2a trials reported a 38% reduction in median annualized VOC rates, whereas Phase 2b (Ardent trial) showed no significant difference between high-dose this compound and placebo (1.89 vs. 2.02 VOCs/year). Methodological discrepancies include differences in patient stratification (e.g., hydroxyurea use) and placebo response rates. Researchers should conduct post hoc subgroup analyses to identify responsive populations and re-evaluate trial powering for low-frequency VOC cohorts .

Q. What statistical adaptations were implemented in the Ardent trial after interim analysis, and how did they influence interpretation?

After observing a lower-than-expected VOC rate in the placebo group, an addendum to the statistical analysis plan (SAP) was enacted. Bayesian methods were employed to assess trends in VOC-free survival and time-to-first VOC. However, these adjustments did not yield statistically significant outcomes, highlighting challenges in adaptive designs for rare events .

Q. Why did this compound fail to demonstrate significant HbF elevation in Phase 2b trials despite preclinical promise?

While preclinical models suggested HbF induction via cGMP-mediated pathways, Phase 2b data showed no meaningful HbF difference between this compound and placebo. Potential explanations include insufficient target engagement in humans or compensatory PDE isoforms. Researchers should integrate transcriptomic profiling (e.g., RNA-seq of erythroid precursors) to explore off-target effects .

Q. How can PDE9 expression profiling optimize patient selection for future this compound trials in heart failure with preserved ejection fraction (HFpEF)?

The SP9IN Phase 2 trial uses PDE9 expression as an enrichment biomarker. Researchers should employ immunohistochemistry or RNA in situ hybridization on myocardial biopsies to stratify HFpEF patients. This precision approach aligns with the drug’s mechanism and mitigates heterogeneity in HFpEF pathophysiology .

Q. What lessons can be drawn from the discontinuation of this compound’s development for beta-thalassemia?

The Forte trial showed no transfusion burden reduction in beta-thalassemia, likely due to divergent disease mechanisms compared to SCD (e.g., ineffective erythropoiesis vs. vaso-occlusion). Future studies should incorporate preclinical models specific to beta-thalassemia (e.g., hepcidin modulation assays) before clinical translation .

Methodological Guidance

- Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to reassess endpoints in failed trials. For example, VOC-free survival may better capture clinical benefit than annualized rates in SCD .

- Biomarker Validation : Use orthogonal assays (e.g., mass spectrometry for cGMP) to confirm pharmacodynamic activity and mitigate assay variability .

- Adaptive Trial Design : Pre-specify SAP amendments in protocols, including conditional power calculations and futility boundaries, to maintain statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。